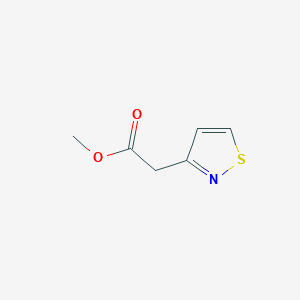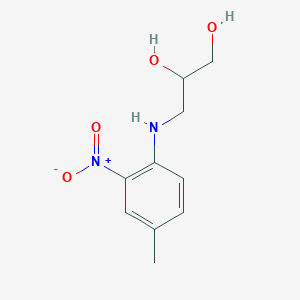![molecular formula C7HCl4N3 B14066435 2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by the presence of four chlorine atoms at positions 2, 4, 6, and 7 on the pyrido[2,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4,6-trichloropyrimidine with 2,3-dichloropyridine under specific conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures, usually around 100-150°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper-based catalysts, can also enhance the efficiency of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .
化学反应分析
Types of Reactions
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridopyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound to its partially or fully dechlorinated analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, hydroxylated derivatives, and dechlorinated analogs, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound exhibits promising anticancer, antibacterial, and antiviral activities, making it a potential candidate for drug development.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and application .
相似化合物的比较
2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2,4,5,7-Tetrachloropyrido[4,3-d]pyrimidine: This compound has a similar structure but differs in the position of the chlorine atoms on the pyridopyrimidine ring.
2,4,6,8-Tetrachloropyrido[3,2-d]pyrimidine: Another analog with a different substitution pattern, which may result in distinct biological activities and chemical reactivity.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but have different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7HCl4N3 |
|---|---|
分子量 |
268.9 g/mol |
IUPAC 名称 |
2,4,6,7-tetrachloropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7HCl4N3/c8-3-1-2-4(9)13-7(11)14-6(2)12-5(3)10/h1H |
InChI 键 |
WWLVSBBXUKRZQT-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC(=C1Cl)Cl)N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)













